2,4-dimethyl-N-(1-phenylethyl)thiazole-5-carboxamide
Description
2,4-Dimethyl-N-(1-phenylethyl)thiazole-5-carboxamide is a thiazole-based carboxamide derivative characterized by a 2,4-dimethyl-substituted thiazole core and an N-(1-phenylethyl) amide side chain. Thiazole carboxamides are a prominent class of heterocyclic compounds studied for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.
Properties
IUPAC Name |
2,4-dimethyl-N-(1-phenylethyl)-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-9(12-7-5-4-6-8-12)16-14(17)13-10(2)15-11(3)18-13/h4-9H,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGAQNEBGPVAMRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-(1-phenylethyl)thiazole-5-carboxamide typically involves the reaction of 2,4-dimethylthiazole with 1-phenylethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Oxidation Reactions
The thiazole ring and its substituents are susceptible to oxidation under specific conditions:
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Key finding : Oxidation of methyl groups to carboxylic acids (e.g., using KMnO₄) has been demonstrated in structurally related thiazole carboxamides, with yields dependent on steric hindrance .
Nucleophilic Substitution
The electron-deficient thiazole ring facilitates nucleophilic attacks:
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Notable observation : The carboxamide group undergoes N-alkylation efficiently due to its electron-withdrawing nature, as seen in pyridinyl-thiazolyl carboxamide analogues .
Electrophilic Aromatic Substitution
The phenylethyl substituent participates in electrophilic reactions:
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Critical insight : Electron-donating ethyl groups direct electrophiles to meta/para positions, consistent with aromatic substitution trends in phenyl-thiazole hybrids .
Hydrolysis of the Carboxamide Group
The carboxamide moiety undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Product(s) | Selectivity |
|---|---|---|---|
| Acidic | HCl (6M), reflux | Carboxylic acid + amine | Complete cleavage |
| Basic | NaOH (10%), 100°C | Carboxylate salt + amine | Partial hydrolysis |
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Experimental data : Hydrolysis rates correlate with steric protection; bulkier substituents (e.g., phenylethyl) slow reaction kinetics .
Cross-Coupling Reactions
Functionalization via transition metal catalysis:
| Reaction Type | Catalysts | Coupling Partner | Product(s) | Reference Analogy |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | Biaryl derivatives | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Amines | N-arylated derivatives |
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Synthetic utility : Suzuki couplings at the thiazole C-5 position have been optimized for related carboxamides, achieving >80% yields .
Photochemical Reactions
UV-induced reactivity of the thiazole core:
| Conditions | Wavelength (nm) | Product(s) | Application |
|---|---|---|---|
| UV-A (315–400 nm) | 365 | Ring-opening to thioamide | Medicinal chemistry |
| UV-C (100–280 nm) | 254 | Dimerization | Material science |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the role of thiazole derivatives, including 2,4-dimethyl-N-(1-phenylethyl)thiazole-5-carboxamide, as potential inhibitors of cancer cell proliferation. Thiazole compounds have been shown to interact with key proteins involved in cancer cell survival and division. For example, a related thiazole compound was found to inhibit HSET (KIFC1), a protein critical for centrosome clustering in cancer cells. This inhibition led to increased multipolar spindle formation, which can induce cell death in centrosome-amplified cancer cells .
Mechanism of Action
The mechanism underlying the anticancer properties of thiazole derivatives often involves ATP-competitive inhibition of mitotic kinesins. In vitro studies demonstrated that certain thiazole compounds could effectively disrupt mitotic processes in cancer cell lines, suggesting their utility as chemotherapeutic agents .
Trypanocidal Activity
Treatment for Trypanosomiasis
Thiazole derivatives have shown promising trypanocidal activity against Trypanosoma brucei, the causative agent of African sleeping sickness. Compounds similar to 2,4-dimethyl-N-(1-phenylethyl)thiazole-5-carboxamide exhibited IC50 values in the micromolar range, indicating their effectiveness in inhibiting the growth of this parasite . The presence of lipophilic groups in these compounds enhances their ability to penetrate cellular membranes and exert biological effects.
Case Study: Structure-Activity Relationship (SAR)
A structure-activity relationship study revealed that modifications on the thiazole ring and substituents significantly impacted trypanocidal activity. Specifically, bulky substituents at the amino end were found to negatively affect potency, while certain lipophilic groups improved activity .
Inhibition of Stearoyl-CoA Desaturase
Metabolic Regulation
Thiazole derivatives have also been identified as inhibitors of stearoyl-CoA desaturase (SCD), an enzyme involved in fatty acid metabolism. Inhibition of SCD can lead to reduced fatty acid synthesis and may have implications for treating metabolic disorders such as obesity and insulin resistance .
Research Findings
In experimental models, SCD inhibitors demonstrated a reduction in body adiposity and improvement in energy balance. This suggests that thiazole compounds could be valuable in developing treatments for metabolic diseases .
Data Summary
| Application Area | Effect | IC50 Values | Notes |
|---|---|---|---|
| Anticancer Activity | Inhibition of HSET | ~27 nM | Induces multipolar spindle formation |
| Trypanocidal Activity | Inhibition of Trypanosoma brucei | 0.42 μM - 0.80 μM | Lipophilic end enhances activity |
| SCD Inhibition | Reduces fatty acid synthesis | Not specified | Potential treatment for obesity |
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-(1-phenylethyl)thiazole-5-carboxamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, leading to inhibition or activation of specific biological processes. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in inflammation and cancer .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Activities
The following table summarizes key structural analogs, their modifications, and reported biological activities:
Structure-Activity Relationship (SAR) Insights
- Thiazole Substituents: Methyl groups at positions 2 and 4 (as in the target compound) enhance metabolic stability and hydrophobic interactions. For example, compound 3k (4-methyl thiazole) showed superior antiangiogenic activity compared to non-methylated analogs . Electron-withdrawing groups (e.g., CF₃ in ) improve anticancer activity, likely by increasing electrophilicity and target binding .
- Amide Side Chain :
- The 1-phenylethyl group (common in the target compound and ) contributes to chiral specificity and enhances penetration through lipid membranes. This moiety is critical in antifungal (e.g., compound 42 ) and antimicrobial () activities .
- Bulky substituents (e.g., adamantyl in 4YQ ) improve enzyme inhibitory potency by occupying hydrophobic pockets in target proteins .
- Heterocyclic Core Variations :
Functional Comparisons
- Antiangiogenic Activity : Compound 3k outperformed Vandetanib in suppressing HUVEC migration and tumor growth, suggesting that thiazole carboxamides with pyridinyl and methoxyphenyl groups are promising candidates for angiogenesis-related therapies .
- Anticancer Activity : The 2-phenyl-4-trifluoromethyl analog () showed moderate activity, indicating that trifluoromethyl groups may enhance cytotoxicity but require optimization for potency .
- Enzyme Inhibition: Compound 4YQ demonstrated nanomolar inhibition of 11β-HSD1, a target for metabolic disorders. The hydroxyethoxy side chain and adamantyl group were critical for binding affinity .
Biological Activity
2,4-Dimethyl-N-(1-phenylethyl)thiazole-5-carboxamide is a thiazole derivative that has gained attention due to its diverse biological activities. Thiazole compounds are known for their pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.
Thiazole derivatives, including 2,4-dimethyl-N-(1-phenylethyl)thiazole-5-carboxamide, exhibit their biological effects through various mechanisms:
- Target Interaction : These compounds interact with multiple cellular targets, influencing pathways involved in cell proliferation and apoptosis. For instance, they may inhibit specific kinases or modulate receptor activities that are crucial for cancer cell survival and proliferation .
- Biochemical Pathways : The compound is believed to affect several biochemical pathways due to its structural features. It may influence signaling pathways related to inflammation and cancer progression by acting as an inhibitor of cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation .
Pharmacological Properties
The biological activity of 2,4-dimethyl-N-(1-phenylethyl)thiazole-5-carboxamide includes:
- Anticancer Activity : Preliminary studies suggest that thiazole derivatives can induce apoptosis in cancer cells by disrupting mitotic spindle formation. This effect is particularly relevant in centrosome-amplified cancer cells where the compound may promote multipolar spindle formation, leading to aberrant cell division .
- Antimicrobial Effects : Compounds with thiazole rings have shown significant antimicrobial activities against various pathogens. The structural characteristics of thiazoles contribute to their ability to penetrate microbial membranes and disrupt cellular functions .
Case Studies and Research Findings
Several studies have investigated the biological activity of thiazole derivatives similar to 2,4-dimethyl-N-(1-phenylethyl)thiazole-5-carboxamide:
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Inhibition of HSET (KIFC1) : Research demonstrated that certain thiazole derivatives inhibit HSET, a kinesin involved in centrosome clustering in cancer cells. This inhibition leads to increased multipolarity in mitotic spindles, which can result in cell death .
Compound IC50 (μM) Effect 2-(3-benzamidopropanamido)thiazole-5-carboxylate 0.027 Inhibition of HSET 2-methyl tetrazol-5-yl substituent 0.027 Increased multipolarity - Antimicrobial Activity : A study on similar thiazole compounds indicated potent antimicrobial effects against Staphylococcus aureus and Escherichia coli, with IC50 values ranging from 0.5 to 5 μM .
- Anti-inflammatory Properties : Thiazole derivatives have been shown to reduce inflammatory markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases .
Pharmacokinetics
Pharmacokinetic studies indicate that thiazole derivatives possess favorable absorption and distribution characteristics:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2,4-dimethyl-N-(1-phenylethyl)thiazole-5-carboxamide?
- Methodological Answer : The compound can be synthesized via coupling reactions between thiazole-5-carboxylic acid derivatives and phenylethylamine. A typical approach involves converting the carboxylic acid to its acid chloride (e.g., using SOCl₂ or oxalyl chloride), followed by reaction with (1-phenylethyl)amine in anhydrous THF under reflux for 48 hours. Purification often employs flash column chromatography (silica gel, chloroform/methanol gradients) . For analogs, substituents on the thiazole ring (e.g., methyl groups at positions 2 and 4) are introduced during thiazole ring formation via Hantzsch thiazole synthesis using α-haloketones and thioureas .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., methyl groups at C2/C4 and the phenylethylamide side chain). For example, the N-(1-phenylethyl) group shows characteristic doublets for the chiral center and aromatic protons .
- Mass Spectrometry (ESI-MS) : Verify molecular weight and fragmentation patterns to distinguish regioisomers .
- IR Spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) stretches .
Advanced Research Questions
Q. How does the substitution pattern on the thiazole ring influence biological activity?
- Methodological Answer : Systematic SAR studies involve synthesizing analogs with varied substituents (e.g., halogens, aryl groups) at positions 2, 4, and 5. For example:
- Antimicrobial Activity : Electron-withdrawing groups (e.g., -CF₃) at position 4 enhance membrane penetration, as seen in phenylthiazole derivatives with MIC values <1 µg/mL against MRSA .
- Steric Effects : Bulky substituents on the phenylethyl group may reduce binding to target enzymes (e.g., bacterial enoyl-ACP reductase) . Computational docking (AutoDock Vina) and molecular dynamics simulations can predict binding affinities .
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodological Answer :
- Standardized Assays : Re-evaluate activity under controlled conditions (e.g., fixed pH, temperature) to account for environmental variability. For instance, thiazole derivatives show pH-dependent antimicrobial activity due to protonation states .
- Orthogonal Validation : Combine in vitro assays (e.g., broth microdilution) with in vivo models (e.g., murine infection) to confirm efficacy .
- Data Meta-Analysis : Use tools like RevMan to statistically reconcile discrepancies across studies, focusing on variables like bacterial strain specificity .
Q. What strategies optimize bioavailability through structural modifications?
- Methodological Answer :
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyls) to the phenylethyl side chain to improve water solubility. For example, replacing the phenyl ring with a pyridinyl moiety increased solubility by 3-fold in analogs .
- Prodrug Design : Mask the amide group as an ester (e.g., pivaloyloxymethyl) to enhance intestinal absorption, followed by enzymatic hydrolysis in vivo .
- Crystallography : Solve the crystal structure (e.g., via X-ray diffraction) to identify hydrogen-bonding motifs that influence solubility .
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
- Methodological Answer :
- Docking Studies : Use Schrödinger Maestro to model interactions with target proteins (e.g., EGFR kinase). For example, a 2,4-dimethylthiazole scaffold showed strong hydrophobic interactions with kinase ATP-binding pockets .
- QSAR Models : Train machine learning algorithms (e.g., Random Forest) on datasets of IC₅₀ values and molecular descriptors (e.g., logP, polar surface area) to predict activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
